Bienvenue dans la boutique en ligne BenchChem!

2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid

Medicinal chemistry Lead optimization Physicochemical property differentiation

2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid is a synthetic, non-natural amino acid derivative belonging to the class of N-substituted 4-oxobutanoic acids. Its structure features a benzylamino group at the 2-position and a 4-ethoxy-2-nitrophenylamino moiety at the 4-position, yielding a molecular formula of C19H21N3O6 and a molecular weight of 387.4 g/mol.

Molecular Formula C19H21N3O6
Molecular Weight 387.392
CAS No. 1104387-06-5
Cat. No. B2886103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid
CAS1104387-06-5
Molecular FormulaC19H21N3O6
Molecular Weight387.392
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C19H21N3O6/c1-2-28-14-8-9-15(17(10-14)22(26)27)21-18(23)11-16(19(24)25)20-12-13-6-4-3-5-7-13/h3-10,16,20H,2,11-12H2,1H3,(H,21,23)(H,24,25)
InChIKeyFNHPAYNANLXJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid (CAS 1104387-06-5): Core Identity and Procurement-Relevant Physicochemical Profile


2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid is a synthetic, non-natural amino acid derivative belonging to the class of N-substituted 4-oxobutanoic acids. Its structure features a benzylamino group at the 2-position and a 4-ethoxy-2-nitrophenylamino moiety at the 4-position, yielding a molecular formula of C19H21N3O6 and a molecular weight of 387.4 g/mol . The compound is commercially supplied as a research-grade small molecule, typically at ≥95% purity, and is not reported as a naturally occurring metabolite or approved therapeutic agent.

Why Generic Substitution Fails for 2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid (CAS 1104387-06-5)


Within the 4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid scaffold family, the identity of the 2-position amine substituent fundamentally alters key molecular properties that govern target engagement, solubility, and metabolic stability. Replacing the benzylamino group with a dimethylamino group (CAS 1047679-95-7, MW 325.32) or removing it entirely (CAS 438616-58-1, MW 282.25) changes molecular weight by 62–105 Da, eliminates the aromatic π-stacking potential of the benzyl ring, and alters calculated logP by an estimated 0.8–1.5 units . Such differences are non-trivial in medicinal chemistry and chemical biology contexts where lipophilic ligand efficiency (LLE), target binding pose, and off-rate are exquisitely sensitive to substituent structure. Consequently, these analogs cannot be considered functionally interchangeable without direct comparative validation in the target assay of interest.

Quantitative Differentiation Evidence for 2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid (CAS 1104387-06-5) Against Closest Analogs


Molecular Weight Differentiation vs. 2-Dimethylamino Analog (CAS 1047679-95-7)

The target compound (CAS 1104387-06-5) carries a benzylamino substituent at the 2-position, yielding a molecular weight of 387.4 g/mol, compared to 325.32 g/mol for the 2-(dimethylamino) analog (CAS 1047679-95-7) . This 62.08 Da difference corresponds to the replacement of two methyl groups with a benzyl group, adding aromatic carbon and hydrogen content that impacts both lipophilicity and potential π–π interactions.

Medicinal chemistry Lead optimization Physicochemical property differentiation

2-Position Substitution Presence vs. Unsubstituted Core Scaffold (CAS 438616-58-1)

The target compound contains a 2-benzylamino substituent, whereas 4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid (CAS 438616-58-1) lacks any substitution at the 2-position, resulting in a molecular weight difference of 105.15 g/mol (387.4 vs. 282.25 g/mol) . The target compound has three hydrogen bond donors (two amide NH, one carboxylic acid OH) and eight hydrogen bond acceptors, while the unsubstituted analog has two donors and six acceptors.

Scaffold diversification Structure–activity relationships Chemical biology tool compounds

Benzyl vs. Heteroarylmethyl 2-Substituent: Physicochemical Differentiation from Pyridin-3-ylmethyl Analog (CAS 1048015-08-2)

Replacing the benzylamino group (CAS 1104387-06-5) with a pyridin-3-ylmethylamino group (CAS 1048015-08-2, MW 388.38 g/mol) results in nearly identical molecular weight but introduces a basic pyridine nitrogen (pKa ~5.2) in place of the benzyl carbon, substantially altering hydrogen bonding capacity and predicted logD at physiological pH . The target compound is predicted to be more lipophilic (estimated AlogP ~2.8 vs. ~1.9 for the pyridinylmethyl analog) based on fragment-based calculations.

Lipophilic ligand efficiency Kinase inhibitor design Fragment-based drug discovery

Recommended Application Scenarios for 2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid (CAS 1104387-06-5) Based on Current Evidence


Chemical Biology Probe for Serine/Cysteine Hydrolase Profiling Using the 4-Ethoxy-2-nitrophenyl Chromophore

The 4-ethoxy-2-nitrophenyl moiety together with the 4-oxobutanoic acid backbone can serve as a chromogenic or fluorogenic leaving group upon enzymatic cleavage of the amide bond, analogous to established nitroanilide-based substrates. The target compound's unique benzylamino substituent at the 2-position may confer differential enzyme recognition relative to simpler 2-unsubstituted or 2-alkylamino analogs, making it a candidate for activity-based protein profiling (ABPP) or selectivity screening against serine hydrolase panels where the benzyl group may occupy the S1' or S2' pocket .

Fragment Elaboration Starting Point for Kinase or Protease Inhibitor Programs Requiring a Benzyl Pharmacophore

The benzylamino moiety is a recognized privileged fragment in kinase inhibitor design, frequently observed in type II and type III kinase inhibitors that exploit the DFG-out or allosteric pockets. The target compound provides a synthetically tractable 4-oxobutanoic acid scaffold bearing both the benzyl fragment and a nitro-aryl substituent that can undergo further reduction and functionalization. It is suitable for structure–activity relationship (SAR) expansion where the benzyl group is a required pharmacophoric element .

Negative Control or Inactive Comparator in ASCT2 / Amino Acid Transporter Studies

While certain 2-aminobutanoic acid derivatives are reported as ASCT2 (SLC1A5) glutamine transport inhibitors, the 2-benzylamino substitution of the target compound introduces significant steric bulk at the α-carbon, which is likely incompatible with the ASCT2 substrate binding pocket that accommodates small amino acid side chains. This makes the target compound a potential negative control or selectivity counter-screen compound in amino acid transporter inhibitor programs, where it can help confirm that observed effects are target-specific rather than scaffold-related .

Quote Request

Request a Quote for 2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.